molecular formula C9H21NOS B13188001 Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone

Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13188001
M. Wt: 191.34 g/mol
InChI Key: HPEGURBVBBEHDX-UHFFFAOYSA-N
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Description

Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone is a chemical compound with a unique structure that includes both imino and sulfanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 2-methylbutylamine with 2-methylpropylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imino derivatives.

Scientific Research Applications

Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfane
  • Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfoxide

Uniqueness

Imino(2-methylbutyl)(2-methylpropyl)-lambda6-sulfanone is unique due to its combination of imino and sulfanone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H21NOS

Molecular Weight

191.34 g/mol

IUPAC Name

imino-(2-methylbutyl)-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H21NOS/c1-5-9(4)7-12(10,11)6-8(2)3/h8-10H,5-7H2,1-4H3

InChI Key

HPEGURBVBBEHDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CS(=N)(=O)CC(C)C

Origin of Product

United States

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